An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of the 5-aminopyrazole scaffold, with a specific focus on the projected characteristics of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide . While this specific derivative is not extensively documented in publicly accessible literature, its chemical profile can be reliably extrapolated from the well-established chemistry of its structural analogs. This document serves as an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic application of this valuable heterocyclic core. We will delve into its role as a versatile synthon, its predicted spectral properties, and its significance as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.
Introduction: The 5-Aminopyrazole Core as a Privileged Scaffold
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in numerous pharmacologically active compounds.[1] Among its many variations, the 5-aminopyrazole moiety stands out as a particularly versatile and powerful building block. Its unique electronic configuration and the presence of multiple reactive sites make it an ideal starting point for constructing complex molecular architectures, especially fused heterocyclic systems that mimic the purine bases found in DNA and RNA.[2]
Derivatives of 5-aminopyrazole carboxamide, in particular, have garnered significant attention in medicinal chemistry. They form the core structure of numerous targeted therapeutic agents, including potent and selective inhibitors for critical enzyme families like Fibroblast Growth Factor Receptors (FGFRs) and Calcium-Dependent Protein Kinases (CDPKs).[3][4] Their utility in oncology and infectious disease research underscores the importance of a deep understanding of their chemical behavior.[3][4]
This guide focuses on the N,N-dimethyl carboxamide derivative at the N1 position of the 5-aminopyrazole ring. We will construct a detailed profile of this molecule by integrating established principles with data from closely related, well-characterized analogs.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties.
Chemical Structure and Identification
The structure of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide comprises a five-membered pyrazole ring substituted with an amino group at the C5 position and an N,N-dimethylcarboxamide group at the N1 position.
Figure 2: Proposed two-step synthesis workflow.
Mechanistic Insight: The synthesis hinges on the classic construction of the pyrazole ring.
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Formation of the Electrophile: The first step involves a Knoevenagel-type condensation. Cyanoacetic acid reacts with triethyl orthoformate to form ethyl 2-cyano-3-ethoxyacrylate. This intermediate is a potent Michael acceptor, primed for reaction with a nucleophilic hydrazine.
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Cyclization: The key step is the reaction with N,N-dimethylhydrazinecarboxamide. The terminal, more nucleophilic nitrogen of the hydrazine attacks the electron-deficient double bond of the acrylate intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. Subsequent tautomerization and elimination of ethanol yield the stable aromatic 5-aminopyrazole ring. The choice of a base like sodium ethoxide is critical as it facilitates the initial nucleophilic attack and the final aromatization step.
Experimental Protocol (Hypothetical)
This protocol is a representative methodology based on standard procedures for analogous syntheses. [5][6] Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
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To a stirred solution of cyanoacetic acid (1.0 equiv.) in acetic anhydride (5.0 equiv.), add triethyl orthoformate (1.2 equiv.) dropwise.
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Heat the reaction mixture to reflux (approx. 120-130 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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Remove the excess acetic anhydride and ethyl acetate under reduced pressure. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide
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Dissolve N,N-dimethylhydrazinecarboxamide (1.0 equiv.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Add a solution of sodium ethoxide in ethanol (1.1 equiv., 21% w/v) to the flask and stir for 15 minutes at room temperature.
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Add the crude ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv.) dissolved in a minimal amount of ethanol to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
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Evaporate the solvent under reduced pressure.
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Purify the resulting residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Profile
The reactivity of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is governed by the interplay of its functional groups: the nucleophilic 5-amino group, the pyrazole ring itself, and the carboxamide moiety. The 5-amino group significantly influences the electronic properties of the ring, making the C4 position susceptible to electrophilic attack.
Figure 3: Key reactivity sites of the 5-aminopyrazole core.
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Binucleophilic Character: The most significant feature is the relationship between the N1 ring nitrogen and the C5-amino group. Together, they act as a potent 1,3-binucleophile. This allows for facile reaction with 1,3-dielectrophiles (such as β-diketones or activated enones) to construct fused pyrazolo[1,5-a]pyrimidine systems, which are of great interest in medicinal chemistry. [2]* Reactions at the 5-Amino Group: The exocyclic amino group behaves as a typical arylamine. It can be readily acylated with acid chlorides or anhydrides, alkylated, or used in diazotization reactions to form diazonium salts, which are themselves versatile intermediates. [7][8]* Electrophilic Substitution on the Ring: The electron-donating nature of the 5-amino group activates the C4 position of the pyrazole ring towards electrophilic substitution, such as halogenation or nitration. [2]
Predicted Spectral Data
While an experimental spectrum for the title compound is not available, a reliable prediction of its key spectral features can be made based on published data for structurally similar pyrazoles. [9][10][11] Table 3: Predicted Spectral Characteristics
| Technique | Expected Features |
|---|---|
| ¹H NMR | - C4-H: A singlet peak expected around δ 5.5-6.5 ppm. - NH₂: A broad singlet, potentially exchangeable with D₂O, expected around δ 4.0-5.5 ppm. - N(CH₃)₂: A singlet integrating to 6 protons, expected around δ 2.8-3.2 ppm. |
| ¹³C NMR | - C=O (Carboxamide): A signal in the range of δ 160-170 ppm. - C5: A signal around δ 150-158 ppm. - C3: A signal around δ 135-145 ppm. - C4: A signal around δ 90-100 ppm. - N(CH₃)₂: One or two signals (depending on rotational barriers) around δ 35-40 ppm. |
| IR Spectroscopy | - N-H Stretching: Two distinct bands in the 3200-3450 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine). - C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ (amide carbonyl). - N-H Bending: A band around 1600-1650 cm⁻¹. - C=N Stretching: A band within the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 154. - Key Fragments: Loss of the dimethylamino group (-N(CH₃)₂), loss of the entire carboxamide group (-CON(CH₃)₂), and fragments characteristic of the pyrazole ring cleavage. |
Applications in Research and Drug Development
The 5-aminopyrazole carboxamide scaffold is a validated "privileged structure" in modern drug discovery. Its rigid framework and capacity for forming specific hydrogen bond interactions make it an ideal starting point for designing potent and selective enzyme inhibitors.
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Kinase Inhibitors: A significant body of research highlights the use of this scaffold in developing inhibitors for various protein kinases. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. [3]The core structure provides an excellent anchor within the ATP-binding pocket of the kinase.
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Antiparasitic Agents: The scaffold has been instrumental in the development of "bumped-kinase inhibitors" (BKIs) targeting pathogens like Cryptosporidium parvum, a major cause of diarrheal disease. [4]These inhibitors are engineered to selectively target parasite-specific kinases (like CDPK1) over their human counterparts, offering a promising avenue for new, targeted therapies. [4]* Synthetic Intermediate: Beyond its direct biological applications, the 5-aminopyrazole core is a crucial intermediate for building more complex fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, all of which have their own rich pharmacological profiles. [2][7][12]
Safety and Handling
No specific safety data sheet (SDS) exists for 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. However, the hazard profile can be inferred from analogs like 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [13]
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GHS Hazard Classification (Anticipated):
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Acute Toxicity, Oral (Warning): May be harmful if swallowed. [13] * Skin Corrosion/Irritation (Warning): May cause skin irritation. [13] * Serious Eye Damage/Eye Irritation (Warning): May cause serious eye irritation. [13] * Acute Toxicity, Dermal/Inhalation (Warning): May be harmful in contact with skin or if inhaled. [13]
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Recommended Handling Procedures:
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Handle in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid creating dust. Use engineering controls to minimize exposure.
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Wash hands thoroughly after handling.
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Conclusion
While 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide remains a sparsely documented compound, its chemical persona can be confidently constructed through the lens of its well-studied relatives. It emerges as a classic 5-aminopyrazole derivative, characterized by the binucleophilic nature of its N1 and C5-amino sites and the activated C4 position. The synthetic routes are straightforward, relying on foundational principles of heterocyclic chemistry. Its true value lies in its potential as a molecular scaffold, offering a robust and adaptable platform for the design of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically deploy this promising chemical entity in their research and development endeavors.
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